molecular formula C12H8FN B8442234 5-Fluoro-3-methyl-8-quinolylethyne

5-Fluoro-3-methyl-8-quinolylethyne

Cat. No.: B8442234
M. Wt: 185.20 g/mol
InChI Key: FDWGXTUAJPDBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methyl-8-quinolylethyne is a fluorinated quinoline derivative characterized by a fluorine atom at position 5, a methyl group at position 3, and an ethynyl group at position 6. Quinoline scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties.

Properties

Molecular Formula

C12H8FN

Molecular Weight

185.20 g/mol

IUPAC Name

8-ethynyl-5-fluoro-3-methylquinoline

InChI

InChI=1S/C12H8FN/c1-3-9-4-5-11(13)10-6-8(2)7-14-12(9)10/h1,4-7H,2H3

InChI Key

FDWGXTUAJPDBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N=C1)C#C)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its trifunctional substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Properties/Applications Reference
5-Fluoro-8-nitroquinoline F (C5), NO₂ (C8) Nitro group enhances electrophilicity; studied as a precursor in antibiotic synthesis
5-Fluoro-8-hydroxyquinoline F (C5), OH (C8) Hydroxyl group improves solubility; metal-chelating properties for antimicrobial use
5-Fluoro-8-methyl-3-isoquinolinamine F (C5), CH₃ (C8), NH₂ (C3) Isoquinoline scaffold alters electronic distribution; potential CNS applications
3-Methyl-4-monomethylaminoazobenzene CH₃ (C3), -NHCH₃ (C4) Methyl position correlates with carcinogenicity; lower activity vs. prime-ring methyl derivatives
Key Observations:
  • Fluorine Position : Fluorine at C5 is conserved across analogs, enhancing metabolic stability and hydrophobic interactions.
  • C8 Substituents: The ethynyl group in 5-Fluoro-3-methyl-8-quinolylethyne contrasts with nitro (electrophilic) or hydroxyl (chelating) groups in analogs, suggesting divergent reactivity and target selectivity.

Physicochemical Properties

  • Lipophilicity : Fluorine and the ethynyl group increase logP compared to hydroxyl or nitro analogs, enhancing blood-brain barrier permeability.
  • Solubility: The lack of polar groups (e.g., -OH, -NO₂) may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
  • Stability : Ethynyl groups are prone to oxidative degradation, contrasting with the stability of nitro or methylated derivatives .

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